Carassin

Vue d'ensemble

Description

Carassin is a term that refers to a type of fish, specifically the Crucian Carp (Carassius carassius), which is a member of the Cyprinidae family . This fish is commonly found in lakes, rivers, and reservoirs in Europe and Asia . It is a medium-sized fish that rarely exceeds 1.5 kg . The Crucian Carp is omnivorous, feeding on organic detritus, filamentous algae, small benthic animals, and pieces and seeds of aquatic weeds .

Synthesis Analysis

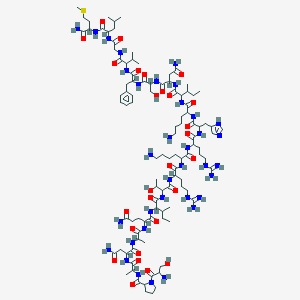

Carassin is also a 21 amino acid tachykinin-related peptide that can be isolated from the brain of the goldfish . The peptide has moderate affinity for rat tachykinin binding sites . The synthesis of Carassin involves the use of specific amino acids in a particular sequence .Molecular Structure Analysis

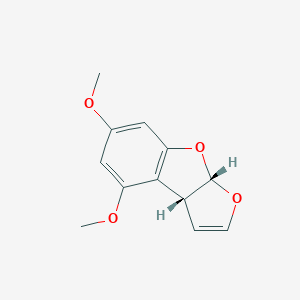

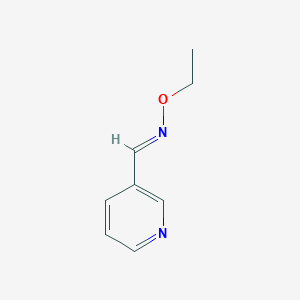

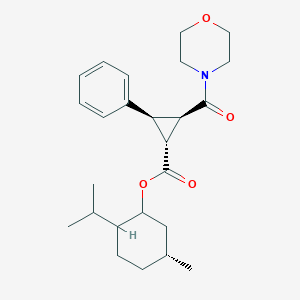

The molecular structure of Carassin is defined by its sequence of amino acids. The sequence is Ser-Pro-Ala-Asn-Ala-Gln-Ile-Thr-Arg-Lys-Arg-His-Lys-Ile-Asn-Ser-Phe-Val-Gly-Leu-Met-NH2 . The molecular weight of Carassin is 2367.77, and its formula is C103H175N35O27S .Physical And Chemical Properties Analysis

The physical and chemical properties of Carassin are largely determined by its peptide structure. As a peptide, Carassin is a solid at room temperature and is soluble in water . Its chemical properties, such as reactivity and stability, are influenced by the specific amino acids in its sequence .Applications De Recherche Scientifique

Tachykinin-Related Peptide in Goldfish Brain

Carassin is identified as a 21-amino-acid residue tachykinin-related peptide, isolated from the brain of the goldfish, Carassius auratus. It shares structural similarity and homology with the mammalian tachykinin, neuropeptide‐γ, a product of γ‐preprotachykinin posttranslational processing. This finding suggests potential neurobiological roles of carassin in fish similar to those of tachykinins in mammals (Conlon et al., 1991).

Immunocytochemistry and Neurohormonal Potential

Carassin-immunoreactive material was located in specific brain regions and the pituitary gland of the goldfish, indicating its potential role as a neurohormone. Its presence in the nucleus preopticus periventricularis and the Organum vasculosum lamina terminalis suggests a role in neuroendocrine regulation. This neurohormone-like peptide may influence pituitary function and have implications for reproductive and growth processes in fish (Rao et al., 1996).

Cell Line Development for Biological Monitoring

Carassin was studied in the context of creating cell lines from goldfish tissues for viral disease monitoring. The study contributes to our understanding of how carassin, as part of the goldfish's immune response, may interact with viral pathogens. This research has implications for both veterinary science and fishery management, particularly in understanding how goldfish respond to infectious diseases (Jing et al., 2016).

Biomedical Research Model

Goldfish, the species from which carassin is derived, serves as an important model organism for various biomedical research applications. These include studies in endocrinology, neurology, and even heart function. Understanding the roles and mechanisms of peptides like carassin in goldfish can offer insights relevant to human health and diseases (Blanco & Unniappan, 2022).

Potential in Nutritional and Environmental Studies

The utility of carassin and its host species, Carassius auratus, extends to nutritional and environmental research. For example, studies have looked at the effects of diet and environmental contaminants on goldfish, providing a broader understanding of how similar factors might affect aquatic ecosystems and the organisms within them (Alesci et al., 2014).

Orientations Futures

The future directions for research on Carassin could involve further exploration of its physiological effects and potential applications. For example, given its affinity for tachykinin binding sites, Carassin could be studied for its potential role in regulating blood pressure or other physiological processes . Additionally, more research could be done to better understand the synthesis and chemical reactions of Carassin .

Propriétés

IUPAC Name |

N-[1-[[1-[[1-[[6-amino-1-[[1-[[1-[[6-amino-1-[[1-[[4-amino-1-[[1-[[1-[[1-[[2-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]-2-[2-[[4-amino-2-[2-[[1-(2-amino-3-hydroxypropanoyl)pyrrolidine-2-carbonyl]amino]propanoylamino]-4-oxobutanoyl]amino]propanoylamino]pentanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C103H175N35O27S/c1-13-53(7)79(98(162)132-71(45-76(109)144)93(157)133-72(49-140)95(159)130-68(42-58-25-16-15-17-26-58)94(158)134-78(52(5)6)97(161)118-47-77(145)122-67(41-51(3)4)91(155)123-61(82(110)146)34-40-166-12)135-88(152)63(28-19-21-36-105)127-92(156)69(43-59-46-115-50-119-59)131-87(151)64(29-22-37-116-102(111)112)126-85(149)62(27-18-20-35-104)125-86(150)65(30-23-38-117-103(113)114)128-100(164)81(57(11)141)137-99(163)80(54(8)14-2)136-89(153)66(32-33-74(107)142)124-83(147)55(9)120-90(154)70(44-75(108)143)129-84(148)56(10)121-96(160)73-31-24-39-138(73)101(165)60(106)48-139/h15-17,25-26,46,50-57,60-73,78-81,139-141H,13-14,18-24,27-45,47-49,104-106H2,1-12H3,(H2,107,142)(H2,108,143)(H2,109,144)(H2,110,146)(H,115,119)(H,118,161)(H,120,154)(H,121,160)(H,122,145)(H,123,155)(H,124,147)(H,125,150)(H,126,149)(H,127,156)(H,128,164)(H,129,148)(H,130,159)(H,131,151)(H,132,162)(H,133,157)(H,134,158)(H,135,152)(H,136,153)(H,137,163)(H4,111,112,116)(H4,113,114,117) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXMDZQYTUMGZBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC2=CN=CN2)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)NC(=O)C(C(C)CC)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C3CCCN3C(=O)C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C103H175N35O27S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2367.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Carassin | |

CAS RN |

133950-47-7 | |

| Record name | Carassin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133950477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![S-[5-[(4E)-4-(1H-indol-3-ylmethylidene)-2-methyl-5-oxoimidazol-1-yl]-1,3,4-thiadiazol-2-yl] 2-(naphthalen-1-ylamino)ethanethioate](/img/structure/B145332.png)

![2-Methyl-6-(4-methylphenyl)imidazo[2,1-B][1,3]thiazole-5-carbaldehyde](/img/structure/B145333.png)

![2,3-Dihydro-3-methyl-2-(4-methylphenyl)imidazo[5,1-b]quinazolin-9(1H)-one](/img/structure/B145339.png)